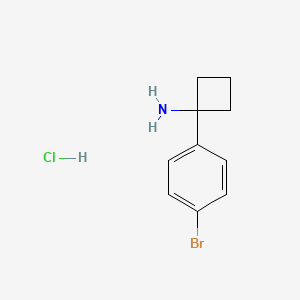
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Descripción general
Descripción
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 1148027-08-0 . It has a molecular weight of 262.2 g/mol .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a subject of research . A metal–organic framework (MOF) with a Zr (IV) ion containing a 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4L) ligand was prepared by a solvothermal method .Molecular Structure Analysis
The molecular formula of this compound is C12H7FN2O4.Chemical Reactions Analysis
Pyrazine derivatives have been known to react with metal salts to yield insoluble polynuclear materials . A metal–organic framework (MOF) with a Zr (IV) ion containing a 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4L) ligand was synthesized using a solvothermal method .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
- A study by Loh et al. (2013) explored the synthesis of pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing insights into their crystal structures and dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Anticancer Activity
- Hammam et al. (2005) reported on the condensation of fluoro substituted benzo[b]pyran with aromatic aldehydes to yield derivatives with noted anti-lung cancer activity (Hammam et al., 2005).
Novel Pyrazole Derivatives Synthesis
- Erdem et al. (2017) conducted research on novel pyrazole derivatives, including reactions involving 4-fluorophenyl groups, contributing to the understanding of these compounds' structures and potential applications (Erdem et al., 2017).
Polymer Photovoltaic Applications
- Li et al. (2010) studied the synthesis of polymers involving 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine for use in photovoltaic devices, highlighting the potential of these compounds in renewable energy technologies (Li et al., 2010).
Metal Complex Synthesis and Stability
- Fang et al. (2009) explored the synthesis and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, including pyrazine-2,3-dicarboxylic acid, demonstrating their structural properties and potential applications (Fang et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-fluorophenyl)pyrazine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMZZBEDSTQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


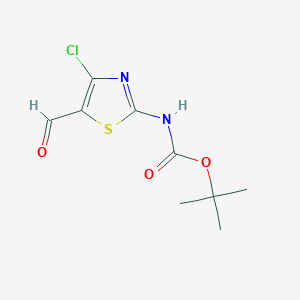
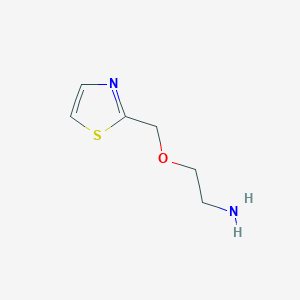
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)




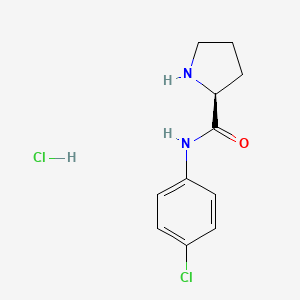
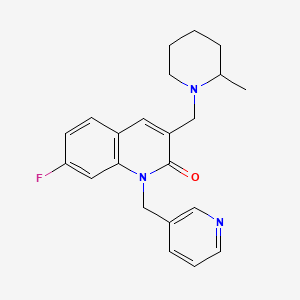
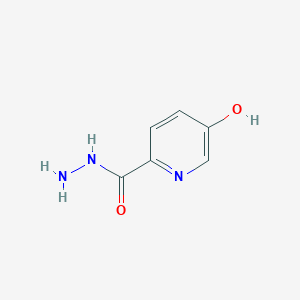
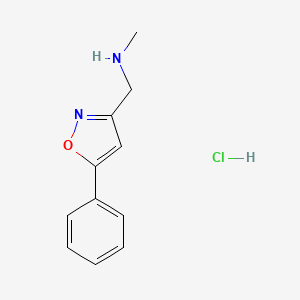
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)
